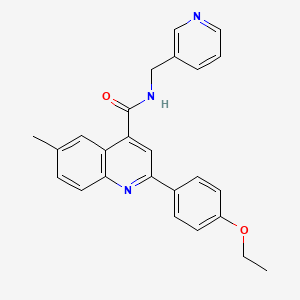
N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a thiourea derivative that has been widely studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea is not fully understood, but it is believed to involve the regulation of the hypothalamic-pituitary-gonadal axis, which controls reproductive function in animals. This compound has been shown to increase the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This results in an increase in testosterone and estrogen levels, which can lead to improved growth performance and reproductive function in animals.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animals, including increased feed intake, improved growth performance, and altered hormone levels. In pigs, this compound has been shown to increase feed intake by up to 12%, resulting in improved growth performance and feed efficiency. In chickens, this compound has been shown to increase body weight gain and improve feed conversion ratio. This compound has also been shown to increase testosterone and estrogen levels in animals, which can lead to improved reproductive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has a number of advantages for use in lab experiments, including its low toxicity and ease of administration. However, there are also some limitations to its use, including the need for careful dosing and monitoring of hormone levels, as well as potential variability in response between different animal species.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea, including further investigation of its mechanism of action and potential applications in medicine and environmental science. In particular, there is a need for more research on the long-term effects of this compound use in animals, as well as its potential impact on human health and the environment. Additionally, there is a need for more research on the optimal dosing and administration of this compound in different animal species, as well as its potential interactions with other drugs and chemicals.
Synthesemethoden
N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea can be synthesized through a few different methods, including the reaction of 2-furylacetic acid with 3,5-dimethoxyaniline in the presence of thionyl chloride, followed by the addition of thiourea. Another method involves the reaction of 2-furylmethylamine with 3,5-dimethoxyphenyl isothiocyanate in the presence of a base. Both methods result in the formation of this compound as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, this compound has been shown to increase feed intake and improve growth performance in livestock, particularly in pigs and chickens. In medicine, this compound has been investigated for its potential anti-cancer and anti-inflammatory properties. In environmental science, this compound has been studied as a potential soil fumigant and nematocide.
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-17-12-6-10(7-13(8-12)18-2)16-14(20)15-9-11-4-3-5-19-11/h3-8H,9H2,1-2H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSRDDBAGUXGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)

![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)
![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)
![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)

![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5835527.png)
